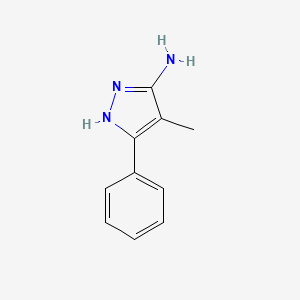

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Description

Overview of Pyrazole (B372694) Derivatives in Medicinal Chemistry and Materials Science

Pyrazole derivatives form a cornerstone of modern medicinal chemistry and have found increasing use in materials science. mdpi.com Their versatile chemical nature and diverse biological activities have made them a focal point of research for over a century.

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. One of the classical methods for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898. A significant milestone in the natural occurrence of these compounds was the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms and three carbon atoms. This structural motif is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.gov The presence of the pyrazole nucleus is a key feature in numerous pharmaceutical agents with a wide array of therapeutic applications. nih.gov

Pyrazoles are known to exhibit a broad spectrum of biological activities, including:

Anti-inflammatory

Anticancer

Antimicrobial

Antiviral

Anticonvulsant nih.govresearchgate.net

Analgesic

Antidepressant

The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives, which has led to the development of numerous drugs. nih.gov Furthermore, pyrazole derivatives are being explored as kinase inhibitors, which are crucial in treating diseases like cancer and inflammatory disorders. mdpi.comnih.govmdpi.com

Nomenclature and Structural Features of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Understanding the precise naming and structural details of this compound is fundamental to its study.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . It is also known by several synonyms, which are often found in chemical databases and older literature.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-3-methyl-4-phenylpyrazole, 5-Methyl-4-phenyl-1H-pyrazol-3-amine, 3-Amino-5-methyl-4-phenylpyrazole |

| CAS Number | 66367-67-7 biotuva.com |

| Molecular Formula | C10H11N3 biotuva.com |

| Molecular Weight | 173.21 g/mol biotuva.com |

The structure of this compound is characterized by a central pyrazole ring with three substituents: a methyl group at position 4, a phenyl group at position 5, and an amine group at position 3.

A key structural feature of many pyrazole derivatives is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms in the pyrazole ring. fu-berlin.de For 3(5)-substituted pyrazoles, this results in two different tautomeric forms. In the case of this compound, the position of the substituents is fixed, but the hydrogen on one of the ring nitrogens can potentially exist in equilibrium between the N1 and N2 positions. The predominant tautomeric form can be influenced by factors such as the solvent and the physical state (solution or solid). fu-berlin.de The keto-enamine tautomeric form is also a possibility in related pyrazolone (B3327878) structures. nih.gov

Research Landscape and Emerging Applications of this compound

While extensive research exists for the broader pyrazole class, studies focusing specifically on this compound are more limited. However, the known activities of structurally similar compounds provide a basis for its potential areas of investigation.

Aminopyrazole derivatives are recognized as valuable synthetic intermediates for the preparation of more complex heterocyclic systems, including fused pyrazoles with potential therapeutic properties. The presence of the amino group provides a reactive site for further chemical modifications.

Given the established biological activities of aminopyrazoles, this compound is a candidate for investigation in several therapeutic areas. Research on related aminopyrazole structures has highlighted their potential as:

Anticonvulsant agents: Studies have shown that some aminopyrazole derivatives possess anticonvulsant properties. nih.gov The distance between the exocyclic amino group and the endocyclic nitrogen atom has been suggested as an important factor for this activity. nih.gov

Kinase inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors. mdpi.comnih.govmdpi.comacs.org These compounds play a crucial role in cell signaling pathways and are important targets for cancer and inflammation therapies. nih.gov

Antimicrobial and anti-inflammatory agents: The pyrazole nucleus is present in various compounds with demonstrated antimicrobial and anti-inflammatory effects. nih.govmdpi.com

The research landscape for this compound itself is still emerging. Future research will likely focus on its synthesis, detailed characterization using spectroscopic methods like NMR and IR, and comprehensive biological evaluation to uncover its specific therapeutic potential. jocpr.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNHMZXAVFWBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985001 | |

| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-67-7 | |

| Record name | 66367-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

The construction of the this compound scaffold is achieved through well-established principles of heterocyclic chemistry, primarily involving the formation of the pyrazole (B372694) ring from acyclic precursors.

The synthesis of 5-aminopyrazoles, such as the title compound, typically begins with the preparation of a key intermediate, a β-ketonitrile. nih.govbeilstein-journals.org For this compound, the specific precursor required is 2-methyl-3-oxo-3-phenylpropanenitrile (B1266852).

The synthesis of this precursor can be approached through a multi-step sequence. libretexts.org A common method is the Claisen condensation, where an ester, like ethyl propionate, is reacted with a ketone's enolate, such as that derived from acetophenone, in the presence of a strong base. An alternative route involves the C-alkylation of benzoylacetonitrile. For instance, following a literature procedure for a similar compound, ethyl benzoylacetate can be treated with a base like sodium hydride, followed by the addition of an alkylating agent such as methyl iodide, to introduce the required methyl group at the α-position. beilstein-journals.org This multi-step approach allows for the systematic construction of the carbon backbone necessary for the subsequent cyclization step. libretexts.org

The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.orgrsc.org In the synthesis of this compound, the precursor 2-methyl-3-oxo-3-phenylpropanenitrile serves as the 1,3-bielectrophilic component.

The reaction mechanism proceeds via an initial nucleophilic attack by one of the nitrogen atoms of hydrazine hydrate (B1144303) on the electrophilic carbonyl carbon of the β-ketonitrile. nih.govchim.it This step forms a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the nitrile carbon. nih.govbeilstein-journals.org This ring-closing step, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring system. chim.it This cyclocondensation is a robust and efficient method for constructing the desired heterocyclic core. nih.govchemicalbook.com

The efficiency and yield of the synthesis of aminopyrazoles are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, catalyst, and reaction time. researchgate.net For the condensation of β-ketonitriles with hydrazines, solvents like ethanol (B145695) or isopropanol (B130326) are commonly employed, often under reflux conditions to ensure the reaction goes to completion. chim.it

In some cases, the addition of an acid or base catalyst can influence the reaction rate and yield. For instance, reactions involving monosubstituted hydrazines like methylhydrazine sulfate (B86663) may require the addition of a base to neutralize the salt and free the nucleophilic hydrazine. chim.it Conversely, some condensations benefit from the presence of a catalytic amount of acid, such as acetic acid. mdpi.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times, often by a factor of ten, without negatively impacting the regioselectivity or yield. chim.it The systematic optimization of these parameters is crucial for developing efficient and high-yielding synthetic protocols. researchgate.net

Table 1: General Parameters for Optimization of Aminopyrazole Synthesis

| Parameter | Common Conditions | Potential Effect on Reaction |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetic Acid, Toluene | Influences reactant solubility and reaction rate. The polarity can affect the stability of intermediates. |

| Temperature | Room Temperature to Reflux (e.g., 80-100 °C) | Higher temperatures generally increase the reaction rate but can lead to side products. |

| Catalyst | Acetic Acid (acidic), Sodium Ethoxide (basic), None | Can accelerate the condensation and cyclization steps. The choice between acid or base depends on the specific substrates. |

| Reaction Time | 1 to 24 hours | Sufficient time is needed for completion. Optimization aims to minimize time while maximizing yield. |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave heating can drastically reduce reaction times and sometimes improve yields. chim.it |

Functionalization and Derivatization Strategies of the Pyrazole Core

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. The pyrazole ring and its substituents, particularly the amino group, offer multiple sites for chemical transformation. nih.govarkat-usa.org

Introducing additional aromatic and heteroaromatic groups onto the pyrazole scaffold is a common strategy for modifying its properties. This can be achieved through several methods. One approach involves synthesizing the pyrazole ring from precursors that already contain the desired substituent.

Alternatively, post-synthesis functionalization is widely used. This often requires an initial halogenation of the pyrazole ring, typically at the C4 position, to create a reactive handle for cross-coupling reactions. encyclopedia.pub Palladium-catalyzed reactions like the Suzuki coupling (using boronic acids) or Sonogashira coupling (using terminal alkynes) can then be employed to form new carbon-carbon bonds, attaching various aryl or heteroaryl moieties. nih.govnih.gov Another strategy involves multi-component reactions where aldehydes, aminopyrazoles, and active methylene (B1212753) compounds react to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. beilstein-journals.org For example, a three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-diketone can yield fused pyridine (B92270) rings. beilstein-journals.org

The 3-amino group of this compound is a key site for derivatization, particularly through acylation reactions. arkat-usa.org This nucleophilic group readily reacts with various electrophilic acylating agents.

N-acylation can be achieved using acyl chlorides, such as chloroacetyl chloride, or anhydrides in the presence of a base or in a suitable solvent. researchgate.netresearchgate.net Similarly, reaction with sulfonyl chlorides like benzenesulfonyl chloride leads to the corresponding sulfonamides. researchgate.net These reactions provide a straightforward method to attach a wide variety of functional groups to the amino nitrogen, thereby modifying the compound's steric and electronic properties. The reactivity of the amino group makes it a versatile handle for building more complex molecules and libraries of compounds for further investigation. researchgate.net

Table 2: Selected Functionalization Reactions of the Aminopyrazole Core

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chlorides (e.g., Chloroacetyl chloride), Anhydrides | Amide | researchgate.net |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., Benzenesulfonyl chloride) | Sulfonamide | researchgate.net |

| Suzuki Coupling | Aryl Boronic Acid, Palladium Catalyst (requires pre-halogenation) | Aryl group | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine formation | Aldehyde, β-Diketone | Fused Pyridine Ring | beilstein-journals.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methyl-3-oxo-3-phenylpropanenitrile |

| Ethyl propionate |

| Acetophenone |

| Benzoylacetonitrile |

| Ethyl benzoylacetate |

| Sodium hydride |

| Methyl iodide |

| Hydrazine |

| Hydrazine hydrate |

| Ethanol |

| Isopropanol |

| Methylhydrazine sulfate |

| Acetic acid |

| Toluene |

| Sodium ethoxide |

| Boronic acid |

| Chloroacetyl chloride |

Cyclization Reactions to Fused Heterocyclic Systems

The 3-amino group of this compound serves as a versatile nucleophilic handle for the construction of various fused heterocyclic systems. This reactivity is fundamental to the synthesis of bicyclic and polycyclic structures with significant pharmacological and material science applications. The primary approach involves the reaction of the aminopyrazole, which acts as a 1,3-bisnucleophile, with 1,3-biselectrophilic compounds, leading to the formation of a new fused ring. nih.gov

Pyrazolo[1,5-a]pyrimidines: One of the most extensively studied applications of 3-aminopyrazoles is in the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. rsc.org This is a privileged structure in medicinal chemistry, found in several therapeutic agents. The synthesis is typically achieved through the cyclocondensation reaction with various biselectrophilic partners. nih.gov Common reagents include β-dicarbonyl compounds, β-enaminones, β-ketonitriles, and chalcones. nih.govacs.orgnih.gov

Modern synthetic strategies often employ microwave assistance to accelerate these reactions, reduce reaction times, and improve yields. rsc.org For instance, a one-pot, solvent-free microwave-assisted reaction between β-enaminones and NH-5-aminopyrazoles can efficiently produce pyrazolo[1,5-a]pyrimidines. This can be followed by a regioselective electrophilic substitution to introduce functionalities like halo- or nitro- groups at the 3-position of the newly formed fused ring system. rsc.org Another advanced method involves a Cu(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles, where the ketone is converted in situ to an α,β-unsaturated ketone before cyclization. acs.org

| Reactant for Aminopyrazole | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| β-Enaminones | Microwave irradiation (180 °C), solvent-free | Time-efficient, high yields, allows for subsequent one-pot functionalization. | rsc.org |

| Saturated Ketones | Cu(II)-catalyzed, TEMPO-mediated | In situ formation of α,β-unsaturated ketone followed by [3+3] annulation. | acs.org |

| Aldehydes and Sulfoxonium Ylides | Rh(III)-catalyzed, microwave heating | Efficient three-component reaction for diverse substitution patterns. | nih.gov |

| α,β-Unsaturated Nitriles | Base-catalyzed condensation | A versatile method for constructing the pyrimidine (B1678525) ring with various substituents. | nih.gov |

Pyrazolo-Triazines and Other Fused Systems: Beyond pyrimidines, this compound is a precursor for other fused nitrogen-rich heterocycles like pyrazolo-triazines. For example, diazotization of the 3-amino group, followed by coupling with active methylene compounds, can lead to the formation of pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net Another strategy involves the reaction with isothiocyanates to form thiourea (B124793) derivatives, which can then be cyclized into pyrazolo[3,4-e]-as-triazines. researchgate.net The synthesis of pyrazolo[3,4-d] acs.orgmdpi.comacs.orgtriazines can be achieved through the diazotization of 3-amino-1H-pyrazole-4-carboxamides or -carbonitriles, followed by cyclization. nih.gov

Recent methodologies have expanded the scope of accessible fused systems. A Rh(III)-catalyzed C–H activation and [5+1] annulation cascade between phenyl-1H-pyrazol-5-amines and alkynoates provides a novel route to pyrazolo[1,5-a]quinazolines. rsc.org Furthermore, silver(I)-mediated 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles (accessible from aminopyrazoles via diazotization and substitution) has been developed for the synthesis of the 2H-furo[2,3-c]pyrazole ring system. nih.gov

Stereoselective Synthesis and Chiral Induction in Pyrazole Derivatives

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities. While direct asymmetric synthesis of this compound is not widely reported, the pyrazole scaffold is a prominent subject in the field of enantioselective synthesis, particularly through organocatalysis. rsc.orgresearchgate.net

A prevalent strategy involves leveraging the tautomeric nature of pyrazole derivatives, specifically pyrazolones, which can act as potent nucleophiles in asymmetric carbon-carbon bond-forming reactions. acs.orgrsc.org Although this compound exists predominantly in the amino form, understanding the reactivity of the related pyrazolone (B3327878) tautomer provides insight into potential chiral transformations of the core structure.

Organocatalyzed Asymmetric Annulation: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for inducing chirality in reactions involving pyrazole derivatives. acs.org A notable example is the enantioselective [4+2] annulation of pyrazolones with α,β-unsaturated aldehydes. In this process, the NHC catalyst activates the aldehyde to form a key α,β-unsaturated acyl azolium intermediate. The pyrazolone then acts as a nucleophile, attacking this intermediate, which ultimately leads to the formation of a chiral dihydropyranone-fused pyrazole with high enantioselectivity. acs.org This demonstrates a method for constructing a fused heterocyclic system with controlled stereochemistry.

The success of these reactions often depends on the substitution pattern of the pyrazole ring. For instance, a bulky substituent at the 2-position of the pyrazolone was found to be critical for achieving good reactivity and selectivity in certain NHC-catalyzed reactions. acs.org

| Reaction Type | Reactants | Catalyst System | Product Type | Key Outcome | Reference |

|---|---|---|---|---|---|

| [4+2] Annulation | Pyrazolones + α,β-Unsaturated Aldehydes | N-Heterocyclic Carbene (NHC) | Chiral Dihydropyranone-fused Pyrazoles | Good yields and high enantiomeric ratios (e.g., 91:9 er). | acs.org |

| Michael Addition | 4-Unsubstituted Pyrazolin-5-ones + Michael Acceptors | Organocatalyst (e.g., chiral amine) | Chiral 4-substituted Pyrazoles | An efficient method for constructing pyrazoles with a chiral group at the C4-position. | researchgate.net |

| Axial Chirality Synthesis | Pyrazolones + Electrophilic Partners | Organocatalyst | Axially Chiral N-Arylpyrazoles | First catalytic asymmetric synthesis of this class of chiral compounds. | researchgate.net |

These examples highlight that the pyrazole core is an excellent platform for stereoselective transformations. For a compound like this compound, chiral induction could potentially be achieved by derivatizing the amino group with a chiral auxiliary, which would direct subsequent reactions on the heterocyclic ring. Alternatively, the development of specific chiral catalysts could enable direct asymmetric functionalization of the pyrazole core or facilitate enantioselective cyclization reactions to form chiral fused systems.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Ligand Binding Motifs and Molecular Interactions

The biological activity of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine and its analogs is intrinsically linked to their ability to interact with specific biological targets, often the active site of enzymes like protein kinases. The core pyrazole (B372694) ring, with its two adjacent nitrogen atoms, serves as a versatile scaffold for establishing key molecular interactions. One nitrogen atom can act as a hydrogen bond donor, while the other can function as a hydrogen bond acceptor, allowing for diverse binding orientations within a protein's active site. nih.gov

Molecular docking studies on analogous pyrazole-based inhibitors have revealed common binding motifs. For instance, in the context of Aurora kinase inhibition, the pyrazole core often forms hydrogen bonds with key amino acid residues, while substituted phenyl rings occupy adjacent hydrophobic pockets. acs.orgresearchgate.net While specific docking studies for this compound are not extensively available in public literature, a hypothetical binding model based on known pyrazole kinase inhibitors can be proposed.

Table 1: Hypothetical Ligand Binding Interactions of this compound in a Kinase Active Site

| Functional Group of Ligand | Interacting Residue of Protein (Example) | Type of Interaction |

| 3-Amino Group | Alanine (Hinge Region) | Hydrogen Bond Donor/Acceptor |

| Pyrazole Ring Nitrogen | Leucine (Hinge Region) | Hydrogen Bond Acceptor |

| 5-Phenyl Group | Valine, Leucine (Hydrophobic Pocket) | Hydrophobic Interaction, π-π Stacking |

| 4-Methyl Group | Isoleucine (Hydrophobic Pocket) | Van der Waals Interaction |

Impact of Substituents on Biological Activity and Pharmacodynamic Profiles

The biological activity and pharmacodynamic properties of this compound can be significantly modulated by the introduction of various substituents on the pyrazole core and its pendant phenyl ring.

While this compound itself is achiral, the introduction of certain substituents can create stereocenters. The stereochemistry of these analogs can have a profound impact on their biological activity, as stereoisomers may exhibit different binding affinities and efficacies due to the three-dimensional nature of protein binding sites.

The electronic and steric properties of substituents play a pivotal role in the SAR of pyrazole derivatives.

Steric Effects: The size and shape of substituents (steric bulk) are critical for optimal binding. A bulky substituent on the phenyl ring might clash with the protein surface, leading to a loss of activity. Conversely, a well-placed, moderately sized substituent could fill a small hydrophobic pocket and enhance binding affinity. The methyl group at the 4-position, for example, provides some steric bulk that can influence the orientation of the adjacent phenyl group.

Table 2: Predicted Impact of Phenyl Ring Substituents on the Activity of this compound Analogs

| Substituent at para-position of Phenyl Ring | Electronic Effect | Steric Effect | Predicted Impact on Kinase Inhibitory Activity |

| -H | Neutral | Minimal | Baseline |

| -F, -Cl | Electron-withdrawing | Small | Potentially Increased |

| -CH₃ | Electron-donating | Moderate | Variable, depends on pocket size |

| -OCH₃ | Electron-donating | Moderate | Potentially Increased (H-bond acceptor) |

| -NO₂ | Strong electron-withdrawing | Moderate | Potentially Decreased due to steric clash |

| -CF₃ | Strong electron-withdrawing | Large | Potentially Decreased due to steric clash |

Rational Design Principles for Enhanced Activity and Selectivity

The development of potent and selective pyrazole-based inhibitors often relies on rational design strategies, which can be broadly categorized into ligand-based and fragment-based approaches.

In the absence of a known 3D structure of the target protein, ligand-based design methods are employed. These approaches utilize the knowledge of known active molecules to develop a pharmacophore model. A pharmacophore model for a this compound analog would define the essential structural features and their spatial arrangement required for biological activity. This model would typically include a hydrogen bond donor/acceptor feature (from the 3-amino group and pyrazole nitrogens), a hydrophobic feature (from the 5-phenyl group), and an additional hydrophobic or sterically defined region (from the 4-methyl group). This pharmacophore can then be used to virtually screen compound libraries or to guide the synthesis of new analogs with improved properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another ligand-based approach. QSAR models mathematically correlate the physicochemical properties of a series of compounds with their biological activities. mdpi.comnih.gov For this compound analogs, a QSAR model could be developed to predict the inhibitory activity based on descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters of the substituents.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. acs.org This approach involves screening small, low-molecular-weight fragments for weak binding to the target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead molecule.

The pyrazole ring itself is an excellent starting fragment due to its drug-like properties and its ability to form key interactions with protein targets. In the context of this compound, one could envision a fragment-based approach starting with a simple aminopyrazole fragment. X-ray crystallography or NMR spectroscopy could be used to determine the binding mode of this fragment. Subsequently, the phenyl group could be added to occupy a hydrophobic pocket, followed by the addition of the methyl group to optimize van der Waals interactions and fine-tune the compound's conformation. This iterative process of fragment elaboration allows for the rational design of potent and selective inhibitors.

Iv. Computational Chemistry and Molecular Modeling in Pyrazole Research

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the physicochemical properties of pyrazole (B372694) compounds from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. For pyrazole derivatives, DFT calculations, often at the B3LYP/6-311G(d,p) level, are employed to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov For instance, studies on related pyrazole compounds show that the HOMO and LUMO are typically localized across the entire molecular plane. nih.gov The calculated HOMO-LUMO energy gap for similar pyrazoles has been reported to be around 5.0452 eV, providing insights into the molecule's electronic transitions and stability. nih.gov These calculations are crucial for understanding the electronic properties that govern the interactions of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Table 1: Representative DFT Calculation Parameters for Pyrazole Derivatives

| Parameter | Method/Basis Set | Typical Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6–311 G(d,p) | Determining the lowest energy conformation of the molecule. | nih.gov |

| FMO Analysis | B3LYP/6–311 G(d,p) | Calculating HOMO-LUMO energies and the energy gap (ΔE). | nih.gov |

Computational methods are also vital for interpreting and confirming experimental spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and mass spectrometry fragmentation patterns help validate the proposed structures of synthesized pyrazole compounds. In the ¹H-NMR spectra of related pyrazole derivatives, characteristic signals for aromatic protons and methyl groups are observed and can be correlated with computationally predicted values. mdpi.comnih.gov For example, in similar structures, the signal for the pyrazolone (B3327878) methyl carbon appears around 15.8 ppm in the ¹³C NMR spectrum. mdpi.com Mass spectrometry studies, often using techniques like electrospray ionization (ESI-MS), reveal molecular ion peaks and specific fragmentation pathways that can be computationally modeled to confirm the molecular structure. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational techniques used to explore how ligands like this compound interact with biological targets, typically proteins. biotuva.commdpi.com

Predicting the binding affinity between a ligand and a protein is a cornerstone of computer-aided drug design. nih.gov Molecular docking programs are used to place the ligand into the binding site of a protein and score the interaction. This process helps in identifying potential drug candidates by ranking them based on their predicted binding affinity. nih.govresearchgate.net For pyrazole derivatives, docking studies have been performed against various targets, including enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Penicillin-Binding Proteins (PBP4), to evaluate their potential as inhibitors. nih.govnih.gov The binding energy, often expressed in kcal/mol, provides a quantitative measure of the interaction strength.

Beyond just predicting affinity, computational simulations elucidate the specific binding mode and conformational changes upon binding. Molecular docking can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov Following docking, Molecular Dynamics (MD) simulations are often performed to study the dynamic stability of the complex over time. researchgate.net MD simulations provide insights into the flexibility of both the ligand and the protein, and how they adapt to each other. nih.gov Analysis of the simulation trajectory can reveal stable binding poses and the persistence of key interactions, offering a more complete picture of the binding event. researchgate.net

Table 2: Common Computational Tools in Molecular Interaction Studies

| Technique | Software Example | Purpose | Reference |

|---|---|---|---|

| Molecular Docking | Autodock | Predicts the preferred orientation of a ligand to a protein. | researchgate.net |

| Molecular Dynamics | Gromacs, Amber | Simulates the time-dependent behavior of the protein-ligand complex. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net For pyrazole and other heterocyclic derivatives, 2D and 3D-QSAR models are developed using various molecular descriptors that encode structural, electronic, and physicochemical properties. nih.govresearchgate.net These models are crucial for optimizing lead compounds, allowing researchers to prioritize the synthesis of derivatives with the highest predicted potency and guiding the design of more effective therapeutic agents. nih.gov

Development of Predictive Models for Biological Activity

Predictive models are computational tools that correlate the structural or physicochemical properties of chemical compounds with their biological activity. In pyrazole research, Quantitative Structure-Activity Relationship (QSAR) models are prominently used. These models are developed by establishing a mathematical relationship between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of pyrazole derivatives and their experimentally determined biological activities.

The development of a robust predictive model begins with the compilation of a dataset of pyrazole analogues with known biological activities, such as inhibitory concentrations (IC50), growth inhibition values (GI50), or minimum inhibitory concentrations (MIC). For instance, various pyrazole derivatives have been evaluated for their anticancer and antimicrobial activities, providing the necessary data to build such models. nih.govnih.govmdpi.com A study on novel pyrazole derivatives identified compounds with significant tumor cell growth inhibitory activity, with GI50 values as low as 0.021 µM against K562 erythroleukemia cells. nih.gov Similarly, antimicrobial screenings of thiazolo[4,5-b]pyridin-2-ones, which contain a condensed pyridine-pyrazole-like core, have identified derivatives with potent activity against Pseudomonas aeruginosa and Escherichia coli, showing MIC values of 0.21 μM. mdpi.com

Once the data is collected, molecular descriptors are calculated for each compound, and statistical methods are employed to generate a predictive equation. These models are then validated to ensure their accuracy and predictive power. The resulting models can be used to screen virtual libraries of novel pyrazole compounds, prioritizing those with the highest predicted biological activity for synthesis and experimental testing. This approach significantly streamlines the discovery of new therapeutic agents.

| Compound Class | Biological Activity | Target | Reported Values | Reference |

|---|---|---|---|---|

| 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives | Anticancer | K562, A549, MCF-7 cell lines | GI50 values from 0.021 µM | nih.gov |

| (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones | Cytotoxic | MCF-7 breast cancer cell line | IC50 values from 0.426 µM | nih.gov |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Antimicrobial | P. aeruginosa, E. coli | MIC values from 0.21 µM | mdpi.com |

| Triazole-pyrazole-thiazole hybrids | Antimicrobial | Gram-positive bacteria | MIC values from 4.0 µg/ml | nih.gov |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, typically a protein or enzyme. In the context of pyrazole research, this process often involves molecular docking, where computational algorithms predict the preferred orientation and binding affinity of a pyrazole derivative within the active site of a target protein.

A notable application of this approach was the discovery of 3-phenyl-1H-5-pyrazolylamide derivatives as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov Starting with a virtual screening strategy, researchers identified an initial hit compound which, through subsequent structural modification, led to derivatives with significantly improved PLpro inhibitory activity (IC50 = 12.0 µM) and strong binding affinity (K_D = 1.86 µM). nih.gov Molecular docking studies are also crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. For example, docking studies of pyrazole-containing thiazole (B1198619) derivatives against the S. aureus topoisomerase IV enzyme revealed strong binding affinities, suggesting their potential as antimicrobial agents. nih.gov

Following the identification of a "hit" compound from virtual screening, lead optimization is performed. This involves the rational design and synthesis of analogues to improve properties such as potency, selectivity, and pharmacokinetic profile. Computational models guide this process by predicting how specific structural modifications will affect binding affinity and other drug-like properties. For instance, in the development of ALK5 inhibitors, a lead optimization strategy was employed to design novel pyrazole derivatives, resulting in a compound with potent in vitro and in vivo activity and an oral bioavailability of 57.6%. nih.gov This iterative cycle of computational prediction and experimental validation is central to modern drug discovery and has been effectively applied to the pyrazole scaffold to develop new therapeutic candidates. nih.gov

| Compound Series | Target Enzyme | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 3-phenyl-1H-5-pyrazolylamide derivatives | SARS-CoV-2 PLpro | Virtual Screening, Docking | Identified potent inhibitors (IC50 = 12.0 µM, KD = 1.86 µM) | nih.gov |

| Triazole and pyrazole containing thiazole analogues | S. aureus topoisomerase IV | Molecular Docking | Predicted binding affinities ranging from -10.0 to -11.0 kcal/mol | nih.gov |

| 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MurD, DNA gyrase | Molecular Docking | Identified key binding interactions for the most active compound | mdpi.com |

| 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives | ALK5 (TGF-β type I receptor) | Lead Optimization Design | Developed potent inhibitor with 57.6% oral bioavailability | nih.gov |

V. Biological and Pharmacological Investigations

Anti-inflammatory and Analgesic Properties

The pyrazole (B372694) core is a key feature in several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, phenylbutazone, and antipyrine. nih.govhilarispublisher.com Consequently, numerous derivatives containing the methyl-phenyl-pyrazole structure have been synthesized and evaluated for their ability to modulate inflammatory pathways and alleviate pain. rjpbr.comresearchgate.net

The anti-inflammatory potential of pyrazole derivatives has been substantiated through various in vitro models. A primary mechanism of action for many anti-inflammatory compounds is the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators: In studies involving murine RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) that triggers a strong inflammatory response, certain pyrazolo[3,4-d]pyridazine derivatives have demonstrated potent activity. researchgate.net These compounds were shown to strongly down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes responsible for the production of inflammatory mediators. researchgate.net

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. A library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells. mdpi.com This screening identified several compounds with significant anti-inflammatory activity, indicating that interference with the NF-κB signaling pathway is a viable mechanism for pyrazole-based molecules. mdpi.com

Preclinical evaluation in animal models is crucial for confirming the therapeutic potential of new chemical entities. Pyrazole derivatives have shown significant efficacy in standard in vivo assays for inflammation and pain.

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. The administration of various 3-methyl pyrazolone (B3327878) derivatives has been shown to significantly reduce paw edema in rats, with efficacy comparable to the standard drug indomethacin. nih.gov For example, the derivative 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one demonstrated a 51.02% inhibition of paw edema at 4 hours post-carrageenan injection. nih.gov

Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by measuring the number of abdominal constrictions (writhes) induced by an injection of acetic acid. Several novel pyrazolone derivatives have exhibited a significant reduction in the number of writhes, indicating potent analgesic effects. hilarispublisher.comnih.govresearchgate.net The compound 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol, for instance, showed notable analgesic activity in this model. researchgate.net

Adjuvant-Induced Arthritis: To assess activity in a chronic inflammation model, the adjuvant-induced arthritis model in rats is often employed. Long-term administration of certain pyrazolone derivatives has been found to reduce paw swelling, with one compound, PYZ2, showing 47.41% inhibition, comparable to the standard drug aspirin (B1665792) (49.57% inhibition). nih.gov

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound Type | In Vivo Model | Key Finding | Reference |

|---|---|---|---|

| 3-Methyl Pyrazolone Derivative (PYZ2) | Carrageenan-Induced Paw Edema (Rat) | 51.02% inhibition of edema at 4 hours | nih.gov |

| 3-Methyl Pyrazolone Derivative (PYZ2) | Adjuvant-Induced Arthritis (Rat) | 47.41% inhibition of edema after 30 days | nih.gov |

| Pyrazolyl-pyrimidin-2-ol Derivative (6g) | Carrageenan-Induced Paw Edema (Rat) | 81.91% inhibition | researchgate.net |

| Pyrazolyl-pyrimidin-2-ol Derivative (6g) | Acetic Acid-Induced Writhing (Mouse) | 53.25% protection | researchgate.net |

Anticancer and Cytotoxic Activities

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives showing promise as cytotoxic agents against various cancer cell lines. mdpi.comresearchgate.netmdpi.com

The primary mechanism by which many cytotoxic drugs eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Recent studies have also highlighted the complex role of autophagy, a cellular recycling process, in cancer cell survival and death.

Apoptosis Induction: Novel sulfonamide derivatives of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] researchgate.netmdpi.comdrugbank.comtriazine have been shown to induce apoptosis in colorectal cancer cell lines (DLD-1 and HT-29). nih.gov The mechanism involves both the intrinsic pathway, evidenced by a loss of mitochondrial membrane potential, and the extrinsic pathway, confirmed by the activation of caspase-8. nih.gov One derivative, MM137, was a particularly potent inducer of apoptosis, affecting 68.6% of DLD-1 cells. nih.gov

Autophagy Modulation: The relationship between apoptosis and autophagy in cancer therapy is intricate. In some contexts, inhibiting autophagy can enhance the apoptotic effects of chemotherapy. mdpi.com Studies on the aforementioned pyrazolo-triazine derivatives showed that treatment led to a decrease in the levels of key autophagy proteins, including beclin-1, LC3A, and LC3B, suggesting a modulation of the autophagic pathway alongside the induction of apoptosis. nih.gov

An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. Research into pyrazole derivatives often includes screening against a panel of cancer cell lines to determine their spectrum of activity and selectivity.

Broad Spectrum Cytotoxicity: Derivatives have been tested against a wide range of human cancer cell lines, including breast (MCF-7), colorectal (HCT 116, DLD-1, HT-29), prostate (PC-3), pancreatic (BxPC-3), cervical (HeLa), and liver (HepG-2) cancers. mdpi.comresearchgate.netnih.gov For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netmdpi.comdrugbank.comtriazine derivatives displayed profound cytotoxic activity against PC-3 and BxPC-3 cell lines, with IC₅₀ values in the sub-micromolar range (0.13–0.36 µM). nih.gov

Selective Toxicity: Promisingly, certain 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives have demonstrated selective cytotoxicity. mdpi.com While they effectively reduced the viability of MCF-7 breast cancer cells in a dose- and time-dependent manner, their toxicity towards normal human fibroblast cells was significantly lower. mdpi.com This suggests a therapeutic window where cancer cells can be targeted with minimal impact on healthy tissue. mdpi.com

Table 2: Cytotoxic Activity (IC₅₀ Values) of Selected Pyrazole Derivatives Against Various Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netmdpi.comdrugbank.comtriazine (MM129/MM131) | HCT 116 | Colorectal | 0.39 - 0.6 | nih.gov |

| PC-3 | Prostate | 0.17 - 0.36 | nih.gov | |

| BxPC-3 | Pancreatic | 0.13 - 0.26 | nih.gov | |

| Thieno[2,3-c]pyrazole (Tpz-1) | Various (17 lines) | Leukemia, etc. | 0.19 - 2.99 | mdpi.com |

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold has proven to be an effective framework for designing potent and selective kinase inhibitors. nih.gov

Aurora Kinase and GSK3 Inhibition: A derivative containing the (5-methyl-1H-pyrazol-3-yl)amino moiety, known as PHT, was initially developed as an inhibitor of Aurora kinase A (AURKA). mdpi.com However, further investigation revealed that its anticancer activity in Merkel cell carcinoma was independent of AURKA inhibition. Instead, PHT was found to be a direct inhibitor of Glycogen Synthase Kinase 3 (GSK3), a previously unreported activity for this compound. mdpi.com

MAP Kinase Targeting: In the context of inflammation, molecular modeling predicted that certain anti-inflammatory pyrazolo[1,5-a]quinazolines could act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3. mdpi.com Subsequent binding assays confirmed micromolar affinities for JNK1, JNK2, and JNK3. mdpi.com

Broad Kinase Profiling: A unique thieno[2,3-c]pyrazole derivative, Tpz-1, was found to modulate the activity of several kinases. mdpi.com It reduced the phosphorylation of p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK 1/2, indicating a complex mechanism of action that involves the disruption of multiple signaling pathways crucial for cancer cell survival and proliferation. mdpi.com

Antimicrobial and Antifungal Efficacy

Derivatives built upon the pyrazole framework have demonstrated considerable antimicrobial and antifungal properties. The versatility of the pyrazole ring allows for structural modifications that yield compounds with potent activity against a range of microbial pathogens, including drug-resistant strains. tandfonline.comresearchgate.net

Spectrum of Activity Against Bacterial Strains

Research has shown that various pyrazole analogs are effective against both Gram-positive and Gram-negative bacteria. For instance, certain 3-phenyl pyrazole derivatives have been identified as moderate growth inhibitors of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. nih.gov The introduction of other heterocyclic systems, such as 1,3,4-thiadiazine, to the pyrazole core has resulted in compounds with notable antibacterial activity, showing MIC values between 62.5 and 125 µg/mL. nih.gov

Furthermore, specific carbazole-based pyrazole derivatives have shown high activity against S. aureus and E. coli, with MIC values reaching 1.1 and 6.4 µg/mL, respectively. mdpi.com Hybrid compounds incorporating pyrazole and pyrimidine (B1678525) have also been developed as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with one such derivative exhibiting an MIC of 521 µM. acs.org These findings underscore the potential of the pyrazole scaffold in developing new antibacterial agents to combat challenging pathogens. nih.govbiointerfaceresearch.comresearchgate.netorientjchem.org

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) |

|---|---|---|

| 3-Phenyl pyrazoles | Staphylococcus aureus | As low as 16 µg/mL |

| Pyrazolyl 1,3,4-thiadiazine derivative | General Bacteria | 62.5–125 µg/mL |

| Carbazole-pyrazole derivative | S. aureus | 1.1 µg/mL |

| Carbazole-pyrazole derivative | E. coli | 6.4 µg/mL |

| Pyrazole-pyrimidine hybrid | MRSA | 521 µM |

Antifungal Activity Against Fungal Species

The pyrazole nucleus is also a key component in several antifungal agents. Studies have demonstrated the efficacy of pyrazole derivatives against various fungal species. For example, a pyrazolyl 1,3,4-thiadiazine derivative displayed remarkable antifungal activity with MIC values ranging from 2.9 to 7.8 µg/mL. nih.gov Other research into pyrazole analogs has identified compounds with high activity against Aspergillus niger, recording an MIC of 1 µg/mL. nih.gov

Derivatives containing the aryl trifluoromethoxy group have shown promise against a spectrum of plant pathogenic fungi. nih.gov One such compound exhibited particularly high activity against Fusarium graminearum, with an EC50 value of 0.0530 µM, which is comparable to the commercial fungicide pyraclostrobin. nih.gov While some novel phenyl(2H-tetrazol-5-yl)methanamine derivatives showed only moderate activity against Candida albicans (MIC 500 µg/ml) and Aspergillus niger (MIC 750 µg/ml), this still indicates the scaffold's potential for further optimization. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Fungal Species | Activity (MIC/EC50) |

|---|---|---|

| Pyrazolyl 1,3,4-thiadiazine derivative | General Fungi | 2.9–7.8 µg/mL |

| Pyrazole derivative | Aspergillus niger | 1 µg/mL |

| Phenyl(2H-tetrazol-5-yl)methanamine derivative | Candida albicans | 500 µg/mL |

| Pyrazole analog with aryl trifluoromethoxy group | Fusarium graminearum | 0.0530 µM (EC50) |

Investigation of Resistance Mechanisms

The mechanisms by which bacteria might develop resistance to pyrazole-based antimicrobial agents are a critical area of study. While research on resistance to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine specifically is limited, the mechanism of action for some pyrazole derivatives offers insight into potential resistance pathways. For example, in silico studies have predicted that certain pyrazole compounds function as inhibitors of DNA gyrase in S. aureus. nih.gov Bacterial resistance to such inhibitors, like fluoroquinolones, typically arises from mutations in the genes encoding the target enzymes (DNA gyrase and topoisomerase IV). Therefore, it is plausible that a primary mechanism of resistance to these pyrazole derivatives would involve alterations in the structure of DNA gyrase, reducing the binding affinity of the compound. Further research is necessary to fully elucidate the specific resistance mechanisms relevant to this class of compounds.

Other Emerging Biological Activities

Beyond their antimicrobial properties, compounds containing the aminopyrazole scaffold have been investigated for a range of other biological activities, primarily centered on enzyme inhibition and receptor modulation, which are crucial in oncology and inflammatory diseases.

Enzyme Inhibition Studies (e.g., Methionine Aminopeptidase, b-raf, COX-2, HSP90)

The structural features of pyrazole derivatives make them effective inhibitors of several key enzymes implicated in human diseases.

Methionine Aminopeptidase (MetAP): The pyrazole scaffold has been identified as a promising framework for the development of inhibitors against methionine aminopeptidases, which are involved in protein maturation.

b-raf Kinase: The phenylpyrazole group is a key feature in a class of inhibitors targeting the BRAF kinase, a protein often mutated in cancers like melanoma. nih.gov A potent tricyclic indenopyrazole BRAF inhibitor demonstrated an IC50 value of 0.24 µM against the V600E mutant of the enzyme. nih.gov The design of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide analogues has also yielded compounds with potent inhibitory activities against both BRAF V600E and CRAF. bohrium.com

Cyclooxygenase-2 (COX-2): The 1,5-diaryl pyrazole structure is famously employed in the selective COX-2 inhibitor Celecoxib. Numerous other pyrazole-containing hybrids have been synthesized and shown to be highly potent and selective COX-2 inhibitors. For example, certain thymol-pyrazole hybrids displayed IC50 values as low as 0.043 µM. researchgate.net Other series of pyrazole derivatives have also demonstrated potent COX-2 inhibition with IC50 values in the low micromolar to nanomolar range. aalto.finih.govnih.gov

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone crucial for the stability of many oncogenic proteins. Pyrazole-based compounds, such as 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides, have been designed as novel inhibitors of HSP90, showing a significant increase in binding potency. nih.gov Further derivatives have been developed that demonstrate low micromolar inhibition of tumor cell proliferation by targeting HSP90. nih.govrsc.org

Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives

| Enzyme Target | Inhibitor Class/Compound | Activity (IC50) |

|---|---|---|

| BRAF (V600E) | Tricyclic indenopyrazole | 0.24 µM |

| COX-2 | Thymol-pyrazole hybrid | 0.043 µM |

| COX-2 | Imidazo[1,2-a]pyridine-3-amine derivative | 0.07 µM |

| HSP90 | 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamide | Potent inhibition reported |

Receptor Modulation (e.g., Nicotinic Acetylcholine (B1216132) Receptor, S1P1 Receptor)

The ability of aminopyrazole derivatives to modulate the activity of critical cellular receptors is an area of growing interest, though published data remains limited for certain targets.

Nicotinic Acetylcholine Receptor (nAChR): Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a multitude of physiological and pathological processes. mdpi.comnih.gov While various compounds, including allosteric modulators, have been developed to target nAChRs, there is currently a lack of specific research data detailing the modulatory effects of this compound or closely related aminopyrazoles on these receptors. nih.govelsevierpure.commdpi.com

Sphingosine-1-Phosphate Receptor 1 (S1P1): S1P receptors are G protein-coupled receptors that play a key role in regulating the trafficking of immune cells, making them important targets for autoimmune diseases. wikipedia.orgmdpi.com S1P1 receptor modulators can sequester lymphocytes in lymph nodes, thereby reducing inflammation. clevelandclinic.orgnih.gov Despite the therapeutic importance of this target, there is no significant information available in the current literature regarding the modulation of the S1P1 receptor by compounds based on the this compound scaffold.

Antiviral Properties

Following a comprehensive review of publicly available scientific literature, no specific research findings or data pertaining to the antiviral properties of the compound this compound were identified.

The performed searches for antiviral studies, including screening programs and targeted research against various viral pathogens, did not yield any results for this specific molecule. While the broader class of pyrazole derivatives has been a subject of interest in antiviral research, with various analogues showing activity against viruses such as Newcastle disease virus, peste des petits ruminants virus, and Yellow Fever virus, the antiviral potential of this compound, in particular, has not been reported in the accessed scientific literature. nih.govnih.govnih.govfrontiersin.org

Consequently, there are no detailed research findings, data tables, or specific antiviral activity spectra to report for this compound. The exploration of its potential efficacy against viral agents remains an uninvestigated area of research.

Vi. Advanced Characterization Techniques in Pyrazole Research

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid state. For pyrazole (B372694) derivatives, this technique provides unequivocal proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule. It is particularly crucial for determining the predominant tautomeric form (e.g., amino vs. imino) in the crystalline phase and for analyzing intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Furthermore, crystallographic studies identify and quantify non-covalent interactions. In the crystals of many pyrazole derivatives, molecules are linked by intermolecular hydrogen bonds, such as N—H⋯N or N—H⋯O, which can generate distinct structural motifs like chains or sheets. nih.govnih.govnih.gov

Below is a representative data table illustrating the typical crystallographic parameters obtained for a substituted pyrazole derivative.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₁₁N₃ |

| Formula Weight | 173.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.3278 (4) |

| b (Å) | 8.3970 (3) |

| c (Å) | 15.4427 (5) |

| β (°) | 109.053 (1) |

| Volume (ų) | 1388.43 (8) |

| Z (molecules/unit cell) | 4 |

Note: Data presented are illustrative for a pyrazole derivative and sourced from related structures. nih.govresearchgate.net

Advanced Spectroscopic Methods for Structural Confirmation and Tautomerism Studies

While X-ray crystallography provides a static picture of the solid state, advanced spectroscopic methods are essential for confirming the structure in solution and studying dynamic processes like tautomerism.

2D NMR spectroscopy is a powerful tool for the unambiguous assignment of ¹H and ¹³C NMR signals, especially for complex molecules like substituted pyrazoles. Techniques such as COSY, HSQC, and HMBC are routinely employed to establish connectivity within the molecule. scielo.org.za

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. sdsu.edu For 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, COSY would reveal the correlations between adjacent protons on the phenyl ring, helping to assign their specific chemical shifts.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com It would be used to definitively link the methyl protons to the methyl carbon, the pyrazole C-H proton (if present) to its carbon, and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons over two to three bonds. sdsu.eduyoutube.com This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton. For the target compound, key HMBC correlations would be expected from the methyl protons (H₃C-C4) to the C4 and C3 carbons of the pyrazole ring, and from the phenyl protons to the C5 carbon, confirming the substitution pattern.

The combination of these 2D NMR experiments allows for a complete and confident assignment of all proton and carbon signals, providing definitive structural confirmation in solution.

| Technique | Information Gained | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H spin coupling correlations | Identifies connectivity of protons on the phenyl ring. |

| HSQC | Direct ¹H-¹³C one-bond correlations | Assigns the carbon atom attached to each proton (e.g., CH₃, aromatic C-H). |

| HMBC | Long-range ¹H-¹³C (2-3 bond) correlations | Connects molecular fragments (e.g., links the methyl group and phenyl group to the correct positions on the pyrazole ring). |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum would display characteristic absorption bands confirming the presence of its key structural features.

The analysis of pyrazole derivatives typically shows distinct peaks for the amine (N-H), aromatic (C-H, C=C), and pyrazole ring (C=N) moieties. scielo.org.zamdpi.com For example, the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations from the pyrazole and phenyl rings typically appear in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com

The following table summarizes the expected characteristic FTIR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | ~3480 - 3300 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 - 3000 |

| C-H Stretch (Aliphatic) | Methyl Group (-CH₃) | ~2960 - 2850 |

| C=N and C=C Stretch | Pyrazole & Phenyl Rings | ~1627 - 1500 |

| N-H Bend | Primary Amine (-NH₂) | ~1650 - 1580 |

Note: Wavenumber ranges are typical values for the specified functional groups. mdpi.commdpi.com

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, which contains both a phenyl group and a pyrazole ring, this technique is used to study π→π* and n→π* transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity are characteristic of the compound's electronic structure.

In pyrazole derivatives, irradiation with UV light can induce electronic transitions, leading to distinct absorption bands. mdpi.com For example, a related pyrazole compound showed a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com The electronic properties, and thus the UV-Vis spectrum, are sensitive to the substituents on the heterocyclic ring and the solvent used for the analysis. Changes in the molecular structure, such as those occurring during a chemical reaction or photo-induced isomerization, can be monitored by observing the appearance of new absorption bands in the visible region. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity assessment of synthesized compounds in pyrazole chemistry.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used extensively to monitor the progress of chemical reactions. scielo.org.za By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product. The retention factor (R_f) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of a final compound with high accuracy. A pure sample of this compound would ideally show a single sharp peak in the HPLC chromatogram under specific conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength). The retention time of the peak serves as an identifier for the compound, while the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Vii. Future Directions and Research Perspectives

Development of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Derivatives as Lead Compounds

The versatility of the pyrazole (B372694) ring allows for the synthesis of a wide array of analogues with modified electronic and steric properties, which can significantly influence their biological activity. nih.gov The development of derivatives from the this compound scaffold is a promising strategy for identifying lead compounds for various diseases. Structure-activity relationship (SAR) studies have demonstrated that substitutions at different positions on the pyrazole ring can enhance efficacy and selectivity for specific biological targets. nih.gov

Future research should focus on creating a library of derivatives by modifying the key positions of the this compound structure:

The Amino Group (-NH2) at C3: This group is a key site for derivatization, allowing for the formation of amides, sulfonamides, and other functional groups that can form critical hydrogen bonds with biological targets. mdpi.com

The Phenyl Group at C5: Modifications to this aromatic ring, such as the introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups), can modulate the compound's lipophilicity and its interaction with hydrophobic pockets in target proteins.

The Methyl Group at C4: While less commonly modified, alterations at this position could influence the compound's conformational flexibility and selectivity.

The N-H group of the Pyrazole Ring: Alkylation or acylation at the N1 or N2 positions can produce different isomers with potentially distinct pharmacological profiles. nih.gov

These systematic modifications can lead to the discovery of potent and selective agents for a range of therapeutic targets.

| Modification Site | Potential Derivative Class | Anticipated Pharmacological Impact |

|---|---|---|

| C3-Amino Group | Amides, Sulfonamides | Enhanced binding affinity through hydrogen bonding; potential for kinase inhibition. |

| C5-Phenyl Ring | Substituted Phenyls (e.g., -Cl, -F, -OCH3) | Modulation of lipophilicity, solubility, and steric interactions; potential for improved target selectivity. |

| N1/N2-Position | N-Aryl, N-Alkyl derivatives | Alteration of metabolic stability and pharmacokinetic profile; potential to create distinct regioisomers with unique activities. |

Exploration of Novel Pharmacological Targets and Therapeutic Areas

The pyrazole scaffold is a core component in a multitude of approved drugs with diverse mechanisms of action, highlighting its ability to interact with a wide range of biological targets. nih.govglobalresearchonline.net Derivatives of pyrazole have shown extensive biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties. mdpi.comresearchgate.net This suggests that this compound and its future derivatives could be investigated for a broad spectrum of therapeutic applications.

Potential therapeutic areas for exploration include:

Oncology: Many pyrazole-containing compounds act as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Derivatives could be designed and screened against various kinases like Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), or epidermal growth factor receptor (EGFR). nih.govmdpi.com

Inflammatory Diseases: The well-known pyrazole-based drug Celecoxib is a selective COX-2 inhibitor used to treat inflammation. nih.govontosight.ai Novel derivatives could be evaluated for their activity against COX enzymes or other inflammatory mediators.

Infectious Diseases: Pyrazole derivatives have been reported as potent antibacterial and antifungal agents. mdpi.comglobalresearchonline.net The scaffold could be optimized to target essential enzymes in microbial pathogens.

Neurological Disorders: Certain pyrazoline derivatives have been investigated for their effects on cannabinoid CB1 receptors and as MAO inhibitors, suggesting potential applications in treating obesity, neuropsychiatric disorders, and depression. nih.gov

| Drug Name | Therapeutic Target | Therapeutic Area |

|---|---|---|

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |

| Sildenafil | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction nih.govnih.gov |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology nih.gov |

| Ruxolitinib | Janus Kinase (JAK) 1/2 | Oncology, Myelofibrosis nih.gov |

| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (Mantle Cell Lymphoma) mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Drug Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. ijirt.org These technologies can be powerfully applied to the development of this compound derivatives.

Key applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activity, and potential toxicity of novel pyrazole derivatives before they are synthesized, helping to prioritize the most promising candidates. premierscience.comnih.gov

Virtual Screening: High-throughput virtual screening can be used to screen vast libraries of virtual compounds based on the pyrazole scaffold against specific biological targets, identifying potential hits with high accuracy. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new pyrazole-based molecules with optimized properties for a specific target, exploring a wider chemical space than traditional methods. nih.gov

Target Identification: By analyzing large biological datasets, AI can help identify and validate new pharmacological targets for which pyrazole derivatives might be effective. premierscience.com

Sustainable Synthesis and Green Chemistry Approaches in Pyrazole Production

Traditional methods for synthesizing pyrazole derivatives often involve harsh reaction conditions and the use of hazardous solvents and reagents. benthamdirect.comresearchgate.net The principles of green chemistry offer a pathway to more sustainable and environmentally friendly production methods for this compound and its derivatives. researchgate.netcitedrive.com

Future research should focus on adopting green synthetic strategies such as:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). thieme-connect.comacs.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes waste. tandfonline.com

Use of Recyclable Catalysts: Employing heterogeneous or nano-catalysts that can be easily recovered and reused reduces waste and cost. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product increases efficiency and atom economy. researchgate.netdoaj.org

| Parameter | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. benthamdirect.com | Employs water, ethanol, or solvent-free conditions. thieme-connect.comtandfonline.com |

| Energy | Requires prolonged heating (high energy consumption). researchgate.net | Utilizes microwave or ultrasound irradiation for efficiency. nih.gov |

| Catalysts | May use stoichiometric or hazardous catalysts. | Uses recyclable and non-toxic catalysts (e.g., nano-ZnO, Amberlyst-70). mdpi.com |

| Efficiency | Often involves multiple steps with purification at each stage. | Favors one-pot, multicomponent reactions for higher atom economy. doaj.org |

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of novel therapeutics based on the this compound scaffold will require a multidisciplinary approach. Collaboration between researchers from various fields is crucial for translating a promising compound into a viable drug candidate.

Key areas for interdisciplinary collaboration include:

Medicinal and Synthetic Chemistry: For the design, synthesis, and optimization of novel derivatives.

Computational Chemistry and AI Research: To perform predictive modeling, virtual screening, and de novo design. mdpi.com

Pharmacology and Biology: To conduct in vitro and in vivo testing, elucidate mechanisms of action, and identify and validate biological targets.

Chemical Engineering: To develop and scale up sustainable and economically viable synthesis processes based on green chemistry principles.

Such collaborative efforts can accelerate the research and development pipeline, increasing the likelihood of discovering new and effective medicines based on the pyrazole core structure.

Q & A

Basic: What are the established synthetic routes for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or via functionalization of pre-formed pyrazole cores. For example, Fedotov and Hotsulia (2023) demonstrated that S-alkylation of triazole-thiol intermediates under basic conditions (e.g., KOH in DMF) can yield structurally related pyrazol-3-ylamine derivatives . Optimization often requires adjusting solvent polarity (e.g., ethanol vs. pyridine), temperature (reflux vs. room temperature), and stoichiometry of reactants. Statistical design of experiments (DoE) methods, such as factorial designs, are recommended to systematically evaluate parameter interactions and maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.